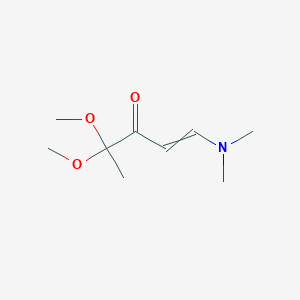

1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy-

Overview

Description

“1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy-” is a chemical compound with the molecular formula C9H17NO . It is related to 5-(dimethylamino)-1,1-diphenyl-1-penten-3-one hydrochloride, which is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of related compounds has been discussed in various studies. For instance, the Mannich reaction, a fundamental type of organic chemistry reaction, has been used in the production of various medicines, natural goods, and industrial chemicals . In a study titled “Ketenes. VIII. Some Reactions of 1-(Dimethylamino)-4-methyl-1-penten-3-one”, systematic model studies resulted in the identification of 1-hydroxy-3-pentanone and 4-hydroxy-3,8-decanedione as degradation products as well as S-(3-oxopentyl)-l-cysteine in the presence of the amino acid .Scientific Research Applications

Reaction and Isomerization Studies

Reaction with Dialkylamines : A study explored the reaction of similar compounds with dialkylamines, observing that the reaction's direction depends on the amine's structure, indicating potential in synthetic chemistry (Borisova et al., 1985).

Electrochemical Behavior : Research on the electrochemical properties of related compounds has shown that they undergo two one-electron processes in an acidic medium, suggesting applications in electrochemical analysis and synthesis (Almirón et al., 1988).

Synthesis and Azannulation : A study focused on the conversion of related compounds into pyridines, which are important in chemical and biological contexts, highlighting their utility in the synthesis of complex organic structures (Cocco et al., 2001).

Photolysis and Polymer Studies : Research into the photolysis of polymers related to 1-Penten-3-one compounds has provided insights into their degradation pathways and stability, relevant for material science applications (Naito et al., 1984).

Catalysis and Synthesis

Oligomerization Catalysts : Halogen-substituted iron(III) di(imino)pyridine complexes, related to 1-Penten-3-one compounds, have been shown to catalyze oligomerization reactions of alkenes, indicating potential uses in industrial chemistry and polymer production (Ritter & Alt, 2020).

Homogeneous and Heterogeneous Reactions : Studies have shown that metallocene catalysts, similar in structure to 1-Penten-3-one, can be used in the oligomerization of olefins, with applications in synthesizing various organic compounds (Ritter & Alt, 2019).

Gas-phase Reactions : Research has evaluated the products of gas-phase reactions involving compounds similar to 1-Penten-3-one, contributing to our understanding of atmospheric chemistry and pollution studies (Atkinson et al., 1995).

Synthesis of Heterocyclic Compounds : Studies have focused on the reaction of related compounds with amines to yield heterocyclic structures, demonstrating their role in synthesizing complex organic molecules (Kantlehner et al., 2019).

Medical and Biological Applications

- Mitochondrial Function Inhibition : Some Mannich bases of related compounds have been evaluated for their effects on mitochondrial function, indicating potential applications in biological research and drug development (Dimmock et al., 1976).

properties

IUPAC Name |

1-(dimethylamino)-4,4-dimethoxypent-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(12-4,13-5)8(11)6-7-10(2)3/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRSIQWVIJSERH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C=CN(C)C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340727 | |

| Record name | 1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106157-94-2 | |

| Record name | 1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole](/img/structure/B1296668.png)